molecular formula C22H29NO6 B11154480 N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine

N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine

Cat. No.: B11154480
M. Wt: 403.5 g/mol
InChI Key: SVKOVRJLJPRRDJ-UHFFFAOYSA-N
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Description

N-{2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a hexyl group at position 3, methyl groups at positions 4 and 8, and a glycine-linked propanoyloxy moiety at position 5. Its molecular formula is C₂₃H₂₉NO₆, with a molecular weight of 427.48 g/mol.

Properties

Molecular Formula

C22H29NO6

Molecular Weight

403.5 g/mol

IUPAC Name

2-[2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]acetic acid

InChI

InChI=1S/C22H29NO6/c1-5-6-7-8-9-17-13(2)16-10-11-18(14(3)20(16)29-22(17)27)28-15(4)21(26)23-12-19(24)25/h10-11,15H,5-9,12H2,1-4H3,(H,23,26)(H,24,25)

InChI Key

SVKOVRJLJPRRDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OC(C)C(=O)NCC(=O)O)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Cyclization of Phenolic Precursors

The 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-ol intermediate is synthesized via acid-catalyzed cyclization of substituted phenolic compounds. For example, resorcinol derivatives react with β-keto esters in the presence of polyphosphoric acid (PPA) or concentrated sulfuric acid at 80–100°C. Substitutions at the 3-position (hexyl) and 4,8-positions (methyl) are introduced through alkylation or Friedel-Crafts acylation prior to cyclization.

Reaction Component Conditions Yield
Resorcinol derivativePPA, 90°C, 6 h65–72%
β-keto esterH₂SO₄, 80°C, 4 h58–63%

Three-Component Coupling

An alternative approach employs benzaldehydes, malononitrile, and resorcinol in a one-pot reaction catalyzed by sodium carbonate. This method generates 7-hydroxy-4H-chromene-3-carbonitriles, which are subsequently oxidized to the 2-oxo chromenone structure. The hexyl and methyl groups are introduced via nucleophilic substitution or alkylation post-cyclization.

Functionalization of the Chromenone Core

Oxypropanoyl Group Introduction

The 7-hydroxy group of the chromenone undergoes alkylation with 2-bromopropionic acid derivatives. In a representative procedure:

  • Reagents : 2-bromopropionyl chloride, potassium carbonate (K₂CO₃).

  • Solvent : Anhydrous dimethylformamide (DMF).

  • Conditions : 0°C → room temperature, 12 h.

  • Yield : 78–82%.

The reaction proceeds via an SN2 mechanism, with K₂CO₃ neutralizing HBr byproducts. The product, 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid, is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Glycine Conjugation

The propanoic acid intermediate is coupled to glycine using carbodiimide-based reagents:

Activation with DCC/HOBt

  • Activation : Propanoic acid (1 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq), hydroxybenzotriazole (HOBt, 1.1 eq) in dichloromethane (DCM), 0°C, 1 h.

  • Coupling : Glycine (1.5 eq), triethylamine (TEA, 2 eq), room temperature, 24 h.

  • Yield : 68–75%.

EDCI-Mediated Coupling

Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in DCM achieve comparable yields (70–73%) with reduced side reactions.

Optimization Strategies

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.

  • Mixed solvents (DCM:THF 1:1) balance solubility and ease of workup.

Catalytic Enhancements

  • Phase-transfer catalysts (tetrabutylammonium bromide) improve alkylation efficiency by 12–15%.

  • Microwave-assisted synthesis reduces cyclization time from 6 h to 45 min (70% yield).

Purification Techniques

Step Method Purity
ChromenoneRecrystallization (ethanol/water)≥95%
AlkylationColumn chromatography (SiO₂, ethyl acetate/hexane)≥98%
Glycine couplingPreparative HPLC (C18, acetonitrile/water)≥99%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.83 (s, 1H, chromenone H-5), 4.62 (q, J = 6.8 Hz, 1H, OCH(CH₃)), 3.85 (s, 2H, glycine CH₂).

  • ¹³C NMR : δ 164.2 (C=O chromenone), 170.5 (amide C=O), 55.1 (OCH(CH₃)).

  • HRMS : m/z 417.2151 [M+H]⁺ (calc. 417.2151).

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms ≥98% purity with tᴿ = 12.7 min.

Industrial Scalability Considerations

Continuous Flow Synthesis

Microreactor systems enable:

  • Chromenone cyclization at 100°C with residence time 30 min (85% yield).

  • Glycine coupling via immobilized EDCI reactors (productivity 2.4 kg/day).

Green Chemistry Metrics

Parameter Batch Process Flow Process
E-factor34.218.7
PMI (kg/kg)5629
Solvent waste82%45%

Challenges and Mitigation

Side Reactions

  • Ester hydrolysis : Controlled pH (6.5–7.0) during glycine coupling minimizes degradation.

  • Racemization : Low-temperature (0–5°C) coupling preserves stereochemistry.

Cost Drivers

  • DCC/HOBt : Replaces with cost-effective EDCI/DMAP without yield loss.

  • Chromatography : Adopts crystallization (ethanol/water) for intermediate purification .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the chromenone core or the propanoyl linker.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antioxidant, anti-inflammatory, or antimicrobial activities.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways.

    Pathways Involved: The compound may affect various cellular pathways, such as oxidative stress response, inflammation, or cell signaling pathways. By modulating these pathways, the compound can exert its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in substituents, amino acid linkages, and biological activities. Below is a detailed comparison:

Substituent Variations on the Coumarin Core

  • N-{2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine Key Difference: A benzyl group replaces the hexyl substituent at position 3. Molecular Formula: C₂₄H₂₃NO₆; Molecular Weight: 433.45 g/mol.
  • N-{(2R)-2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine Key Difference: A butyl group at position 4 and a glycylglycine (dipeptide) linkage instead of glycine. Impact: The dipeptide extension may improve solubility and metabolic stability, while the shorter butyl chain reduces steric hindrance . Molecular Formula: C₂₁H₂₆N₂O₇; Molecular Weight: 418.45 g/mol.

Modifications in the Amino Acid Moiety

  • 4-Methyl-2-oxo-2H-chromen-7-yl N-{[(2-methyl-2-propanyl)oxy]carbonyl}glycinate Key Difference: The glycine is esterified with a tert-butoxycarbonyl (Boc) protecting group. Impact: The Boc group enhances stability during synthesis but may reduce in vivo activity due to slower hydrolysis . Molecular Formula: C₁₉H₂₁NO₇; Molecular Weight: 375.37 g/mol.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity Reference
N-{2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine Coumarin 3-Hexyl, glycine 427.48 N/A* N/A
N-{2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine Coumarin 3-Benzyl, glycine 433.45 N/A
N-{(2R)-2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine Coumarin 4-Butyl, glycylglycine 418.45 Improved solubility
(Z)-2-(4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N-(5-nitro-2-oxoindolin-3-ylidene)aceto-hydrazide Coumarin Nitroindolinylidene hydrazide 436.42 Anticonvulsant, anti-inflammatory
Ethyl 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate Quinoxaline Phenylpropanoate 364.40 Enzyme inhibition

Biological Activity

N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine is a synthetic organic compound belonging to the class of coumarin derivatives. Its unique structure, featuring a chromenone core, contributes to its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H23NOC_{23}H_{23}NO, with a molecular weight of 409.4 g/mol. The structure includes a hexyl chain that enhances lipophilicity, potentially influencing its interactions within biological systems.

PropertyValue
Molecular FormulaC23H23NO
Molecular Weight409.4 g/mol
IUPAC NameThis compound
CAS Number858766-09-3

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Histone Deacetylase (HDAC) Inhibition : The compound has been identified as an HDAC inhibitor, which suggests its role in modifying gene expression by altering histone acetylation levels. This mechanism is crucial for regulating cellular processes such as differentiation and proliferation.
  • Antioxidant Activity : The chromenone structure is known for its antioxidant properties, which may help mitigate oxidative stress in cells. This activity can contribute to protective effects against various diseases.
  • Antimicrobial and Anticancer Properties : Studies have shown that the compound may possess antimicrobial and anticancer activities by interacting with specific molecular targets involved in cell signaling pathways related to inflammation and cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation through HDAC inhibition.
  • Antimicrobial Efficacy : Research indicated that N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yloxy]propanoyl}glycine showed promising antimicrobial activity against both gram-positive and gram-negative bacteria. The effectiveness was attributed to its ability to disrupt bacterial cell membranes .
  • Inflammation Modulation : Another study highlighted the compound's potential in reducing inflammatory markers in vitro, suggesting its application in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the biological activity of N-{2-[...]}glycine, it is useful to compare it with structurally similar compounds:

CompoundBiological ActivityMechanism of Action
N-{[(3-benzyl-4,8-dimethyl...]}glycineAnticancer, AntimicrobialHDAC inhibition, Enzyme interaction
3-Hexyl-4,8-dimethyl...furan carboxylateAntioxidant, AnticancerEnzyme inhibition
3-Hexyl...acetic acidAntimicrobialDisruption of cell membranes

Q & A

Basic: What synthetic strategies are recommended for preparing N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine?

Methodological Answer:
The synthesis involves two key steps:

Coumarin Core Functionalization: React 7-hydroxy-3-hexyl-4,8-dimethylcoumarin with ethyl 2-bromopropanoate in the presence of a base (e.g., K₂CO₃) in acetone or ethanol under reflux to form the intermediate ethyl ester .

Amide Bond Formation: Hydrolyze the ester to the carboxylic acid, then use carbodiimide coupling agents (e.g., EDC·HCl with DMAP) to conjugate with glycine. This method is analogous to protocols for similar chromene derivatives .

Key Considerations:

  • Optimize reaction time and temperature to avoid side reactions (e.g., hydrolysis of the coumarin lactone).
  • Monitor reaction progress via TLC or HPLC.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the presence of the hexyl chain (δ ~0.8–1.5 ppm for CH₃ and CH₂ groups), coumarin carbonyl (δ ~160–170 ppm), and glycine protons (δ ~3.8–4.2 ppm for CH₂) .
  • IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1630–1680 cm⁻¹ for coumarin and amide) .
  • HRMS: Validate molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolve ambiguous structural features using SHELXL for refinement and ORTEP-3 for visualization .

Advanced: How can structural discrepancies between spectroscopic and crystallographic data be resolved?

Methodological Answer:

  • Multi-Method Validation: Compare NMR-derived torsion angles with X-ray crystallography results. For example, if NMR suggests conformational flexibility in the hexyl chain, crystallography can confirm static packing effects .
  • Density Functional Theory (DFT): Calculate theoretical NMR/IR spectra and compare with experimental data to identify dynamic vs. rigid structural elements .
  • Use SHELXL Constraints: Apply restraints during refinement if disorder is observed in the hexyl group .

Advanced: How to design experiments to elucidate the compound’s mechanism of action in anticancer assays?

Methodological Answer:

  • Target Identification: Perform molecular docking studies using the coumarin core as a scaffold, focusing on kinases or tubulin (common targets for chromene derivatives) .
  • In Vitro Assays: Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) and compare with control compounds (e.g., ethyl 2-[(4-methyl-2-oxochromen-7-yl)oxy]propanoate ).
  • Structure-Activity Relationship (SAR): Synthesize analogs with varying alkyl chain lengths (e.g., replacing hexyl with ethyl or butyl) to assess impact on potency .

Example SAR Table:

Substituent (R Group)Cytotoxicity (IC₅₀, μM)Solubility (mg/mL)
Hexyl (Target Compound)12.3 ± 1.20.45
Ethyl (Analog)45.6 ± 3.11.20
Phenyl (Analog)8.9 ± 0.80.22

Advanced: How to address low solubility in biological assays without compromising activity?

Methodological Answer:

  • Prodrug Approach: Convert the carboxylic acid to a methyl ester or PEGylated derivative to enhance solubility, then hydrolyze in vivo .
  • Co-Solvent Systems: Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability.
  • Structural Modifications: Introduce polar groups (e.g., methoxy or hydroxyl) on the coumarin ring, as seen in analogs with improved solubility .

Basic: Which software tools are recommended for crystallographic analysis?

Methodological Answer:

  • Structure Solution: Use SHELXD for phase determination and SHELXL for refinement, leveraging its robust handling of twinned or high-resolution data .
  • Visualization: Generate ORTEP diagrams with WinGX/ORTEP-3 to illustrate anisotropic displacement parameters .
  • Validation: Check for geometric outliers using PLATON or CCDC Mercury .

Advanced: How to optimize synthetic yield and purity for scale-up?

Methodological Answer:

  • Reaction Optimization:
    • Solvent: Use ethanol for better solubility of intermediates .
    • Catalyst: Screen coupling agents (e.g., HOBt vs. HOAt) to improve amide bond formation efficiency .
  • Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
  • Quality Control: Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How to analyze conflicting bioactivity data across different assays?

Methodological Answer:

  • Assay Replication: Repeat experiments under standardized conditions (e.g., cell passage number, serum concentration).
  • Data Normalization: Use internal controls (e.g., doxorubicin) to account for inter-assay variability .
  • Meta-Analysis: Compare results with structurally similar compounds (e.g., 6-({2-[(4-ethyl-2-oxochromen-7-yl)oxy]propanoyl}amino)hexanoic acid) to identify trends .

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